molecular formula C20H12N2 B1222753 Dibenzo[a,c]phenazine CAS No. 215-64-5

Dibenzo[a,c]phenazine

Cat. No. B1222753
CAS RN: 215-64-5
M. Wt: 280.3 g/mol
InChI Key: KHPYJVQRBJJYSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibenzo[a,c]phenazine derivatives involves several methodologies aimed at incorporating the dibenzo[a,c]phenazine moiety into polymers or small molecules to modify their electronic and optical properties. Techniques such as Yamamoto or Suzuki couplings have been utilized to synthesize conjugated polymers containing dibenzo[a,c]phenazine units, demonstrating the potential for electron affinity modification and the achievement of significant molecular weights while maintaining solubility in common organic solvents (Gautrot & Hodge, 2007). Additionally, a domino four-component condensation reaction facilitated by theophylline as a catalyst has been developed for the synthesis of 1,2-dihydrobenzo[a]furo[2,3-c]phenazine derivatives, highlighting an efficient and environmentally benign procedure (Yazdani-Elah-Abadi, Mohebat, & Maghsoodlou, 2016).

Molecular Structure Analysis

The molecular structure of dibenzo[a,c]phenazine derivatives has been extensively studied, revealing their potential for a wide range of electronic and optical applications. The structural analysis has shown that these compounds can exhibit diverse photophysical properties depending on the nature of substituents and the overall molecular architecture. For instance, studies on a series of dibenzo[a,c]phenazine derivatives with various terminal aromatic units have elucidated the relationship between molecular structure and optical behavior, demonstrating the influence of peripheral arenes on absorption spectra and the emission properties of these compounds (Zengshuai et al., 2014).

Chemical Reactions and Properties

Dibenzo[a,c]phenazine-based compounds engage in a variety of chemical reactions, highlighting their versatile chemical nature. For example, the formation of charge-transfer complexes and radical ion pairs with different amines has been observed, showcasing the electron-accepting nature of dibenzo[a,c]phenazine derivatives. These interactions are significantly influenced by the structural features of the dibenzo[a,c]phenazine core and the surrounding medium, demonstrating the compound's sensitivity to environmental changes and its potential in sensing applications (Dey et al., 2007).

Physical Properties Analysis

The physical properties of dibenzo[a,c]phenazine derivatives, such as their luminescent behavior and polymorphism, have been a subject of interest. These properties are crucial for their application in organic electronics and photophysics. For instance, dibenzo[a,c]phenazine-phenothiazine dyads have been shown to exhibit aggregation-induced emission enhancement (AIEE), polymorphism, and distinctive mechanochromism, reflecting the impact of molecular design on physical properties and the potential for high sensitivity to external pressures (Yang et al., 2020).

Chemical Properties Analysis

The chemical properties of dibenzo[a,c]phenazine derivatives are characterized by their electron-accepting nature and ability to form stable complexes with various donors. This aspect is crucial for their function in electronic devices and as fluorescent probes. The chemical versatility of these compounds allows for the development of materials with tailored optoelectronic properties, as demonstrated by the synthesis of conjugated polymers and small molecules that exhibit efficient electroluminescence and fluorescence based on intramolecular charge transfer (ICT) mechanisms (Zhu et al., 2007).

Scientific Research Applications

Photosensitizers in Polymerizations

Dibenzo[a,c]phenazine derivatives have been applied as photosensitizers for diaryliodonium salt photoinitiators. These novel dyes based on the dibenzo[a,c]phenazine skeleton are efficient in carrying out cationic photopolymerizations of various monomers, including epoxide and vinyl monomers, using UV and visible light, and can be initiated even by solar irradiation (Bulut et al., 2011).

Electrochromic Device Applications

Two novel fluorinated dibenzo[a,c]phenazine derivatives have been synthesized for use in electrochromic devices. These derivatives show promise for applications in such devices due to their unique chemical properties (Hacioglu et al., 2022).

Liquid Crystal Technology

Dibenzo[a,c]phenazine dimer mesophases display a lamellar assembly, a new molecular design achieving hierarchical supramolecular assembly in dimeric discotic liquid crystals. These mesophases can be transformed into a glassy state at room temperature (Ong et al., 2013).

Fluorescent Probes

A dibenzo[a,c]phenazine-based fluorescent probe has been developed for the fast and selective detection of thiophenols in environmental water. This probe exhibits a large Stokes shift and high sensitivity, making it valuable for environmental monitoring (Guo et al., 2022).

White Light Emission

Dibenzo[a,c]phenazine (DPPZ) demonstrates a single-molecule white light emission with ternary emission, including simultaneous fluorescence and dual room-temperature phosphorescence. This finding is significant for developing low-cost, stable pure organic single-molecule white light emitters (Zhou et al., 2018).

Scanning Tunneling Microscopy

Dibenzo[a,c]phenazine discotic liquid crystals (DLCs) have been studied using scanning tunneling microscopy/spectroscopy. This research presents an alternative method for phase control and electronic measurements for DLCs, especially at the microscopic level (Cheng et al., 2018).

Future Directions

Dibenzo[a,c]phenazine-based compounds show promise in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) . Future research may focus on improving the photoluminescence quantum yield of these materials by adjusting the substituted site .

properties

IUPAC Name

phenanthro[9,10-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)21-17-11-5-6-12-18(17)22-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPYJVQRBJJYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175833
Record name Dibenzo(a,c)phenazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[a,c]phenazine

CAS RN

215-64-5
Record name Dibenzo[a,c]phenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(a,c)phenazine
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Record name Dibenzo[a,c]phenazine
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Record name Dibenzo(a,c)phenazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZO(A,C)PHENAZINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
903
Citations
Y Zhu, KM Gibbons, AP Kulkarni, SA Jenekhe - Macromolecules, 2007 - ACS Publications
Five new conjugated copolymers of 9,9‘-dioctylfluorene and dibenzo[a,c]phenazine were synthesized by Suzuki copolymerization and were used to achieve efficient blue …
Number of citations: 86 pubs.acs.org
S Wang, Y Miao, X Yan, K Ye, Y Wang - Journal of Materials Chemistry …, 2018 - pubs.rsc.org
In this paper, a near-infrared (NIR) TADF molecule with dibenzo[a,c]phenazine-11,12-dicarbonitrile (DBPzDCN) as the acceptor has been designed, synthesized and characterized. …
Number of citations: 59 pubs.rsc.org
S Kothavale, J Lim, JY Lee - Chemical Engineering Journal, 2022 - Elsevier
Thermally activated delayed fluorescent (TADF) emitters with emission wavelength beyond 600 nm and high external quantum efficiency (EQE) above 20 % are rarely reported because …
Number of citations: 21 www.sciencedirect.com
FM Xie, HZ Li, GL Dai, YQ Li, T Cheng… - … applied materials & …, 2019 - ACS Publications
The design and synthesis of highly efficient thermally activated delayed fluorescence (TADF) emitters with an electroluminescence wavelength beyond 600 nm remains a great …
Number of citations: 77 pubs.acs.org
J Shi, J Chen, Z Chai, H Wang, R Tang, K Fan… - Journal of Materials …, 2012 - pubs.rsc.org
Three new metal-free organic sensitizers containing 11,12-bis(hexyloxy) dibenzo[a,c]phenazine (BPz) units were synthesized and used for dye-sensitized solar cells (DSSCs). The …
Number of citations: 89 pubs.rsc.org
C Zhou, WC Chen, H Liu, X Cao, N Li… - Journal of Materials …, 2020 - pubs.rsc.org
Photoluminescence quantum yield (PLQY) and the reverse intersystem crossing (RISC) process are critical for next-generation highly efficient organic light-emitting diodes (OLEDs). …
Number of citations: 27 pubs.rsc.org
SO Hacioglu, E Aktas, G Hizalan, N Akbasoglu… - New Journal of …, 2022 - pubs.rsc.org
In this study, two novel fluorinated dibenzo[a,c]phenazine derivatives, 2,7-bis(5-bromo-4-hexylthiophen-2-yl)-11-fluorodibenzo[a,c]phenazine (TFBPz) and 2,7-bis(2,3-dihydrothieno[3,4-…
Number of citations: 2 pubs.rsc.org
K Sun, Z Cai, J Jiang, W Tian, W Guo, J Shao… - Dyes and …, 2020 - Elsevier
Highly efficient solution-processable emitters, especially long-wavelength (orange-to-red) emitters, are greatly desired to develop low-cost and low-energy-consumption organic light-…
Number of citations: 18 www.sciencedirect.com
MC Tzeng, SC Liao, TH Chang, SC Yang… - Journal of Materials …, 2011 - pubs.rsc.org
Dibenzo[a,c]phenazine dimers with the following features: (i) short spacer, (ii) peripheral chains shorter and longer than the spacers, and (iii) reduced symmetrical structure of the disc …
Number of citations: 21 pubs.rsc.org
R He, L Yu, P Cai, F Peng, J Xu, L Ying, J Chen… - …, 2014 - ACS Publications
A series of new 2,7-dioctyl-substituted dibenzo[a,c]phenazine (BPz) derivatives were designed and synthesized as electron-deficient units, which were copolymerized with an electron-…
Number of citations: 73 pubs.acs.org

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